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Get Quote

2,6-Dimethylquinoline (CAS Registry Number: 877-43-0) is an organic compound with the molecular

formula C11H11N and a molecular weight of 157.21 g/mol [1]. It is a white to almost white crystalline solid

at room temperature [1].

Property Value

CAS Registry Number 877-43-0 [1]

Molecular Formula C11H11N [1]

Molecular Weight 157.21 g/mol [1]

Melting Point 57-59 °C (lit.) [1]

Boiling Point 266-267 °C [1]

XLogP3 3.1 [2]

CYP Inhibition Profile of 2,6-Dimethylquinoline

Research indicates that 2,6-Dimethylquinoline acts as an inhibitor for specific cytochrome P450 enzymes.

The quantitative inhibition data is summarized below [3].
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Cytochrome P450 Enzyme Inhibitory Activity (IC₅₀)

CYP1A2 3.3 µM

CYP2B6 480 µM

This data shows that 2,6-Dimethylquinoline is a potent and selective inhibitor of CYP1A2, with

significantly lower activity against CYP2B6. This selectivity makes it a useful tool compound for in vitro

experiments aimed at elucidating the specific role of CYP1A2 in drug metabolism [4] [3].

Experimental Protocol for CYP Inhibition Assay

The following section details a validated high-throughput methodology for assessing the inhibitory effects of

compounds on major cytochrome P450 enzymes, adapted from current literature [5] [6]. This protocol is

suitable for evaluating 2,6-Dimethylquinoline.

Materials and Reagents

Enzyme Source: Pooled human liver microsomes (HLM) or cDNA-expressed recombinant CYP

enzymes (e.g., CYP1A2) [4] [5].
Probe Substrate: Phenacetin (for CYP1A2) [5] [6].

Inhibitor: 2,6-Dimethylquinoline (prepare stock solution in DMSO; final solvent concentration
typically ≤1% v/v) [4].

Cofactor: NADPH-generating system [4] [5].
Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4 [5].

Stop Solution: Acetonitrile with internal standards [5].

Workflow for CYP Inhibition Assay

The following diagram illustrates the key steps involved in performing the CYP inhibition assay:
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Prepare Reaction Mixture

Pre-incubation
(37°C for 10 min)

Initiate Reaction
(Add NADPH)

Incubate
(37°C for 10-30 min)

Terminate Reaction
(Add Acetonitrile)

Centrifuge
(13,000 × g, 15 min)

Analyze Metabolites
(UHPLC-MS/MS)

Click to download full resolution via product page

Detailed Procedure

Reaction Mixture Setup: In a 96-well plate, add the following components to each well to make a

final volume of 150 µL:
0.1 M potassium phosphate buffer, pH 7.4.

Human liver microsomes (e.g., 0.2 mg/mL final protein concentration) [5].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s578971?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613945/
https://www.smolecule.com/products/s578971?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Probe substrate Phenacetin (at a concentration around its Km value of ~100 µM for CYP1A2)

[5].
Varying concentrations of 2,6-Dimethylquinoline (e.g., from 0.001 to 1000 µM for a full IC50

curve) [4].
Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C in a shaking thermomixer

[5].
Reaction Initiation: Start the enzymatic reaction by adding the NADPH-generating system.

Incubation: Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at 37°C,
ensuring linear reaction kinetics [4] [5].

Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 20 µL stop
solution to 100 µL incubation volume) containing stable isotope-labeled internal standards [5].

Sample Processing: Centrifuge the terminated reaction mixtures at 13,000 × g for 15 minutes at 4°C
to precipitate proteins. Collect the supernatant for analysis [5].

Analytical Quantification: Analyze the supernatant using UHPLC-MS/MS to quantify the formation
of the specific metabolite, acetaminophen, which is the marker for CYP1A2 activity [5] [6].

Data Analysis: Calculate the remaining enzyme activity at each inhibitor concentration. Plot the
percentage of activity versus the logarithm of the inhibitor concentration and fit the data using non-

linear regression analysis (e.g., with Prism software) to determine the IC50 value [4].

Application Notes in Drug Development

The potent and selective inhibition of CYP1A2 by 2,6-Dimethylquinoline makes it valuable for several

applications in early-stage drug discovery and development [4] [5]:

Mechanism of Metabolism Studies: It can be used in reaction phenotyping experiments to
determine the fraction of a new chemical entity's metabolism that is catalyzed by CYP1A2 [4].

Predicting Drug-Drug Interactions (DDIs): Data generated using 2,6-Dimethylquinoline helps
assess the potential for DDIs when a new drug is co-administered with other substances that inhibit

or induce CYP1A2 [5] [7].
Validation of High-Throughput Assays: It serves as a reference inhibitor for validating new cocktail

assays designed to screen for CYP inhibition, ensuring the assay robustly detects CYP1A2 inhibition
[5] [6].

Critical Considerations for the Protocol

Enzyme Source and Specificity: While human liver microsomes provide a physiologically relevant

environment, they contain multiple CYP enzymes. To confirm the specific role of CYP1A2, the assay
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should be validated using cDNA-expressed CYP1A2. Counter-screening against other major CYPs

(e.g., CYP2B6, CYP3A4, CYP2D6) is essential to rule out non-selective inhibition [4] [5] [3].
Solvent Effects: The concentration of organic solvents like DMSO used to dissolve test compounds

must be minimized (typically <1% v/v) as they can interfere with CYP enzyme activity [4].
Data Integrity: It is critical to establish linear conditions with respect to incubation time and

microsomal protein concentration to ensure that the measured IC50 values are accurate and reliable
[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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